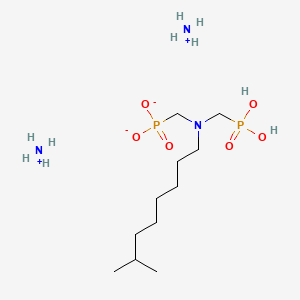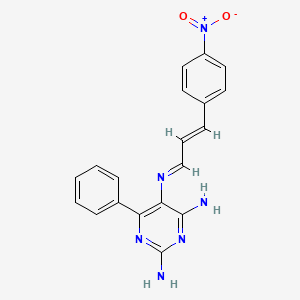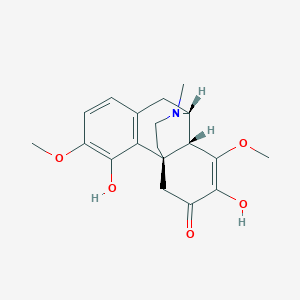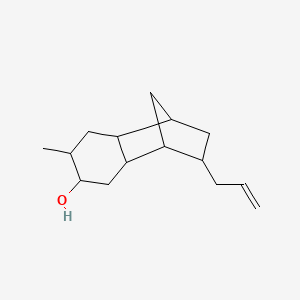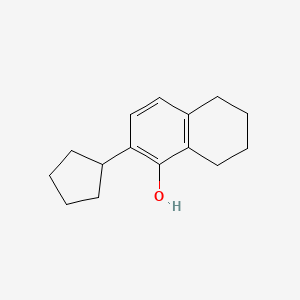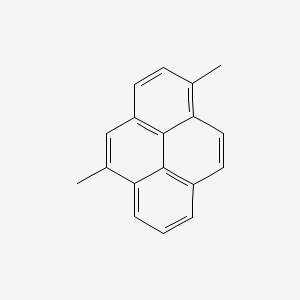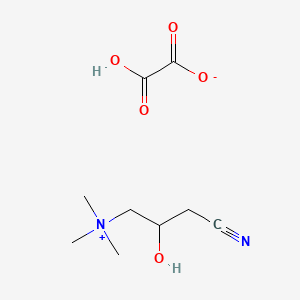
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate is a chemical compound with the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxypropyl group, and a trimethylammonium group, all bonded to a hydrogen oxalate moiety .
Méthodes De Préparation
The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate typically involves the reaction of trimethylamine with a suitable precursor containing the cyano and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate include:
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride: Similar structure but with a chloride ion instead of hydrogen oxalate.
(3-Cyano-2-hydroxypropyl)trimethylammonium bromide: Similar structure but with a bromide ion.
(3-Cyano-2-hydroxypropyl)trimethylammonium sulfate: Similar structure but with a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrogen oxalate moiety, which can impart distinct chemical and physical properties .
Propriétés
Numéro CAS |
93963-50-9 |
|---|---|
Formule moléculaire |
C9H16N2O5 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(3-cyano-2-hydroxypropyl)-trimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C7H15N2O.C2H2O4/c1-9(2,3)6-7(10)4-5-8;3-1(4)2(5)6/h7,10H,4,6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1 |
Clé InChI |
TZZVPAIYNRLTPR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(CC#N)O.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


